Entrectinib

Descripción

This compound is a tropomyosin receptor tyrosine kinase (TRK) TRKA, TRKB, TRKC, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK) inhibitor. It was approved by the FDA in August 2019 for use in the treatment of ROS1-positive metastatic non-small cell lung cancer and NTRK gene fusion positive solid tumors. This compound's approved use is meant as a last line of therapy due to its accelerated approval based on early trial data. This therapy offers benefit over similar ALK inhibitors such as [alectinib], [ceritinib], and [lorlatinib] due to a wider range of targets.

This compound is an oral selective inhibitor of the neurotrophic T receptor kinase (NTRK) and ROS1 that is used to treat solid tumors with NTRK gene fusion and non-small cell lung cancer with ROS1 mutations. Serum aminotransferase elevations are common during therapy but clinically apparent liver injury is rare, although it has been reported.

This compound is an orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (Trk) A, B and C, C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits TrkA, TrkB, TrkC, ROS1 and ALK. Inhibition of these kinases may result in a disruption of TrkA-, TrkB-, TrkC-, ROS1-, and ALK-mediated signaling. This leads to an induction of apoptosis and an inhibition of tumor cell proliferation in tumor cells that express these kinases. TrkA, TrkB, TrkC, ROS1 and ALK are overexpressed in a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and has 3 approved and 5 investigational indications.

inhibits TRK, ROS1, and ALK receptor tyrosine kinases; structure in first source

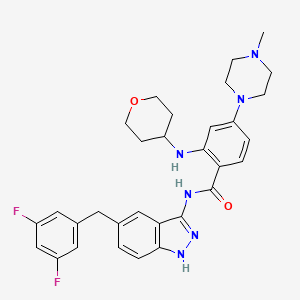

Structure

3D Structure

Propiedades

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYYBYPASCDWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026450 | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108743-60-7 | |

| Record name | Entrectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entrectinib (Rozlytrek®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3] Chromosomal rearrangements involving the genes encoding these kinases—NTRK1/2/3, ROS1, and ALK—can lead to the expression of fusion proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of solid tumors. This compound functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action and Signaling Pathways

This compound potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases.[1][2] In cancers harboring fusions of the corresponding genes, the resulting chimeric proteins drive ligand-independent activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] By blocking the ATP-binding sites of these kinases, this compound prevents their autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.[1][3]

TRK Signaling Pathway Inhibition

NTRK gene fusions lead to the formation of chimeric TRK proteins that constitutively activate downstream signaling. This compound blocks this activation, thereby inhibiting cell proliferation and survival.

ROS1 Signaling Pathway Inhibition

Similar to TRK fusions, ROS1 rearrangements result in constitutively active ROS1 fusion proteins that drive oncogenesis. This compound effectively inhibits these fusion proteins.

ALK Signaling Pathway Inhibition

ALK gene fusions also lead to constitutively active kinase signaling. This compound is a potent inhibitor of ALK fusion proteins.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibition of its target kinases in enzymatic assays.

| Kinase | IC50 (nM) |

| TRKA | 1.7 |

| TRKB | 0.1 |

| TRKC | 0.1 |

| ROS1 | 0.2 |

| ALK | 1.6 |

Data from preclinical studies.

In cellular assays, this compound has been shown to inhibit the proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions at subnanomolar concentrations. For example, in acute myeloid leukemia (AML) cell lines with the ETV6-NTRK3 fusion, this compound inhibited cellular proliferation with IC50 values of 0.47 and 0.65 nmol/L.[17]

In Vivo Efficacy

In mouse xenograft models of human cancers with NTRK, ROS1, or ALK fusions, oral administration of this compound led to significant tumor regression.[18][19] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, leading to responses in intracranial tumor models.[18][19] In a mouse model of intracranial ALK-fusion-driven lung cancer, this compound treatment resulted in a significant survival benefit.[18][19]

Clinical Data

The clinical efficacy and safety of this compound have been evaluated in several key clinical trials, including the integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001.

Efficacy in NTRK Fusion-Positive Solid Tumors

An integrated analysis of three phase I/II trials in patients with NTRK fusion-positive solid tumors demonstrated significant and durable responses to this compound.

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Overall Population (n=121) | ||

| Objective Response Rate (ORR) | 61.2% | 52.4% - 69.9% |

| Complete Response (CR) | 15.7% | - |

| Partial Response (PR) | 45.5% | - |

| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 months |

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 months |

| Patients with CNS Metastases at Baseline (n=11 with measurable disease) | ||

| Intracranial ORR | 63.6% | 30.8% - 89.1% |

| Median Intracranial DoR | 22.1 months | 7.4 - Not Estimable |

Data from an updated integrated analysis of three Phase I/II trials with a data cut-off of August 31, 2020.[20]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

In patients with ROS1 fusion-positive NSCLC, this compound has also shown robust and durable clinical activity.

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Overall Population (n=53) | ||

| Objective Response Rate (ORR) | 77% | 64% - 88% |

| Median Duration of Response (DoR) | 24.6 months | 11.4 - 34.8 months |

| Median Progression-Free Survival (PFS) | 19.0 months | 12.2 - 36.6 months |

| Patients with CNS Metastases at Baseline | ||

| Intracranial ORR | 55.0% | - |

Data from a pooled analysis of the STARTRK-1, STARTRK-2, and ALKA trials.[21][22][23] An updated analysis showed an ORR of 67.1% in 172 patients, with a median DoR of 20.4 months and a median PFS of 16.8 months.[24] In patients with baseline CNS metastases, the intracranial ORR was 49%.[24]

Safety and Tolerability

This compound has a manageable safety profile, with the majority of treatment-related adverse events (TRAEs) being grade 1 or 2 and generally reversible.[20][21][23]

| Adverse Event (Any Grade) | Frequency |

| Dysgeusia | 41% |

| Dizziness | 36% |

| Constipation | 34% |

| Fatigue | 31% |

| Diarrhea | 28% |

| Edema | 28% |

| Nausea | 27% |

| Weight increased | 24% |

| Arthralgia | 23% |

| Myalgia | 21% |

| Cognitive impairment | 20% |

| Grade 3 or 4 Treatment-Related Adverse Events | Frequency |

| Weight increased | 10% |

| Anemia | 12% |

| Neutropenia | 4% |

| Nervous system disorders | 3% |

| Cardiac disorders | 2% |

Data from integrated analyses of clinical trials.[20][21][23][25] Treatment-related adverse events leading to discontinuation occurred in approximately 8.3% of patients with NTRK fusion-positive tumors.[20]

Experimental Protocols

Detailed experimental protocols are essential for the accurate preclinical and clinical evaluation of this compound. Below are overviews of key methodologies.

General Experimental Workflow

A typical workflow for evaluating a tyrosine kinase inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines harboring NTRK, ROS1, or ALK fusions.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

General Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blotting for Kinase Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of TRK, ROS1, ALK, and their downstream signaling effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (active) forms of kinases and signaling proteins.

General Protocol:

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Cell Implantation: Subcutaneously implant human tumor cells harboring the target fusion gene into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various doses (e.g., 30 or 60 mg/kg, twice daily) or vehicle control for a specified duration (e.g., 10-21 consecutive days).

-

Tumor Measurement and Data Analysis: Measure tumor volume regularly (e.g., twice weekly) with calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Plot the mean tumor volume over time for each group to assess treatment efficacy.

Clinical Trial Protocol Overview (STARTRK-2)

Objective: To evaluate the efficacy and safety of this compound in patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.

Study Design: An open-label, multicenter, global Phase 2 basket study.

Key Inclusion Criteria:

-

Histologically or cytologically confirmed diagnosis of a locally advanced or metastatic solid tumor with an NTRK1/2/3, ROS1, or ALK gene rearrangement.

-

Measurable or evaluable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27][28][29][30]

-

Patients with CNS involvement are eligible.

Key Exclusion Criteria:

-

Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib in NSCLC with CNS-only progression).

Treatment: this compound administered orally at a dose of 600 mg once daily in 4-week cycles.

Efficacy Assessments: Tumor response and progression are evaluated by a blinded independent central review according to RECIST 1.1. Tumor assessments are performed at baseline, at the end of cycle 1, and every 8 weeks thereafter.[20]

Conclusion

This compound is a potent pan-TRK, ROS1, and ALK inhibitor with significant and durable clinical activity in patients with tumors harboring fusions of the corresponding genes. Its ability to penetrate the CNS provides an important therapeutic option for patients with brain metastases. The manageable safety profile of this compound further supports its use in these molecularly defined patient populations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted therapies.

References

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. This compound | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomarker.onclive.com [biomarker.onclive.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Signaling by NTRKs | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomarker.onclive.com [biomarker.onclive.com]

- 15. ROS1 - Wikipedia [en.wikipedia.org]

- 16. Reactome | Signaling by NTRK3 (TRKC) [reactome.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news.cuanschutz.edu [news.cuanschutz.edu]

- 22. onclive.com [onclive.com]

- 23. cancernetwork.com [cancernetwork.com]

- 24. Brief Report: Updated Efficacy and Safety Data From an Integrated Analysis of this compound in Locally Advanced/Metastatic ROS1 Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. project.eortc.org [project.eortc.org]

- 27. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 28. kanser.org [kanser.org]

- 29. mediantechnologies.com [mediantechnologies.com]

- 30. radiopaedia.org [radiopaedia.org]

Entrectinib: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Entrectinib (Rozlytrek®), a potent and selective tyrosine kinase inhibitor. This document details its mechanism of action, key experimental protocols, and extensive clinical trial data, offering valuable insights for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound is a CNS-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Its development represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. This guide chronicles its journey from initial discovery to regulatory approval, highlighting the key scientific and clinical milestones.

Discovery and Development Timeline

The development of this compound involved a series of strategic collaborations and acquisitions, accelerating its path to clinical application.

| Year | Milestone | Organization(s) Involved | Key Highlights |

| 2012 | Start of Phase I Clinical Trial | Nerviano Medical Sciences | The first-in-human (FIH) study, ALKA-372-001, was initiated in Milan, Italy, to evaluate the safety and efficacy of this compound in patients with advanced solid tumors with relevant molecular alterations.[4][5][6][7] |

| 2014 | Initiation of STARTRK-1 Trial | Ignyta, Inc. | A Phase 1/2a study to further assess the safety, tolerability, and anti-tumor activity of this compound.[8][9][10] |

| 2015 | Initiation of STARTRK-2 Trial | Ignyta, Inc. | A global Phase II basket study designed to evaluate this compound in patients with a variety of solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.[2][8][11][12] |

| 2017 | Acquisition of Ignyta by Roche | Roche | Roche acquired Ignyta for $1.7 billion, gaining the rights to this compound and bolstering its oncology pipeline.[11][13][14][15][16][17] |

| 2019 | First Regulatory Approval | Roche | Japan's Ministry of Health, Labour and Welfare (MHLW) approved this compound for the treatment of adult and pediatric patients with NTRK fusion-positive, advanced recurrent solid tumors.[2] The U.S. Food and Drug Administration (FDA) granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion and for the treatment of adults with metastatic non-small cell lung cancer (NSCLC) whose tumors are ROS1-positive.[2][18][19][20] |

| 2020-2021 | Further Regulatory Approvals | Roche | This compound received marketing authorization from the European Medicines Agency (EMA) and other regulatory bodies worldwide.[5][6] |

| 2023 | Expanded Pediatric Approval | Roche | The FDA expanded the approval of this compound for pediatric patients 1 month and older with solid tumors that have an NTRK gene fusion.[20] |

Mechanism of Action and Signaling Pathways

This compound is a selective ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases.[21][22][23] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases. These fusion proteins are constitutively active, driving oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival.[2][3] this compound potently inhibits these fusion proteins, thereby blocking downstream signaling and inducing tumor cell apoptosis.[1]

Signaling Pathways Targeted by this compound

The primary signaling pathways inhibited by this compound are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are downstream of the TRK, ROS1, and ALK fusion proteins.

Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by this compound.

Caption: ROS1/ALK Fusion Protein Signaling Pathways and Inhibition by this compound.

Preclinical and Clinical Data

Preclinical Studies

This compound demonstrated potent inhibitory activity against its target kinases in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| TRKA | 1-5 | [24] |

| TRKB | 1-5 | [24] |

| TRKC | 1-5 | [24] |

| ROS1 | 7 | [24] |

| ALK | 12 | [24] |

| CYP3A4/5 | 2000 | [25] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Clinical Trials

The clinical development program for this compound was primarily based on an integrated analysis of three key trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10][26][27][28][29]

Table 2: Summary of Key Clinical Trials for this compound

| Trial ID | Phase | Design | Patient Population | Key Endpoints |

| ALKA-372-001 | I | Open-label, dose-escalation | Adults with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions. | Safety, Recommended Phase 2 Dose (RP2D), Pharmacokinetics (PK), Objective Response Rate (ORR) |

| STARTRK-1 | I/IIa | Open-label | Adults with advanced solid tumors with molecular alterations in NTRK1/2/3, ROS1, or ALK. | Safety, RP2D, PK, ORR |

| STARTRK-2 | II | Open-label, multicenter, global basket study | Adults with locally advanced or metastatic solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements. | ORR, Duration of Response (DoR), Progression-Free Survival (PFS), Intracranial Efficacy |

Table 3: Efficacy of this compound in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)

| Efficacy Endpoint | Result (N=121) | 95% Confidence Interval (CI) | Reference |

| Objective Response Rate (ORR) | 61.2% | - | [26] |

| - Complete Response (CR) | 15.7% | - | [26] |

| - Partial Response (PR) | 45.5% | - | [26] |

| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 | [26] |

| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 | [26] |

| Intracranial ORR (BICR-assessed, n=11) | 63.6% | 30.8 - 89.1 | [26] |

Table 4: Efficacy of this compound in ROS1 Fusion-Positive NSCLC (Integrated Analysis)

| Efficacy Endpoint | Result (N=53) | 95% Confidence Interval (CI) | Reference |

| Objective Response Rate (ORR) | 77% | 64 - 88 | [30] |

| - Complete Response (CR) | 6% | - | [30] |

| - Partial Response (PR) | 72% | - | [30] |

| Median Duration of Response (DoR) | 24.6 months | 11.4 - 34.8 | [30] |

| Median Progression-Free Survival (PFS) | 19.0 months | 12.2 - 36.6 | [30] |

| Intracranial ORR (n=20) | 55% | 32 - 77 | [30] |

Experimental Protocols

Detailed experimental protocols for proprietary drug development are often not fully disclosed in public literature. However, based on published studies, the following provides an overview of the methodologies used.

Biochemical Assays for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinases (TRKA/B/C, ROS1, ALK).

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated tyrosine residues. Detection is typically achieved through an ELISA-based method with a colorimetric or chemiluminescent readout.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Preclinical Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

General Methodology:

-

Cell Line Selection: Human cancer cell lines with known NTRK, ROS1, or ALK fusions are selected.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: The selected cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally on a daily or twice-daily schedule. The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target inhibition).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.

Clinical Trial Protocol (STARTRK-2 Example)

Objective: To evaluate the efficacy and safety of this compound in patients with solid tumors harboring NTRK, ROS1, or ALK gene fusions.

Study Design:

Patient Population:

-

Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a documented NTRK1/2/3, ROS1, or ALK gene rearrangement. Patients must have an ECOG performance status of 0-2.[10]

-

Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor targeting the specific gene fusion.

Treatment:

Assessments:

-

Tumor Response: Assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria every 8 weeks.[28][31]

-

Safety: Monitored through the evaluation of adverse events, laboratory tests, vital signs, and electrocardiograms.[11]

Endpoints:

-

Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DoR).[26][28][31]

-

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy, and safety.[26][28][31]

Caption: General Experimental Workflow for this compound Development.

Conclusion

The discovery and development of this compound exemplify a successful structure-based drug design and a targeted, biomarker-driven clinical trial strategy. Its potent activity against TRK, ROS1, and ALK fusion-positive cancers, including those with central nervous system metastases, has established it as a valuable therapeutic agent in the armamentarium of precision oncology. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Reactome | Signaling by ALK fusions and activated point mutants [reactome.org]

- 5. Anaplastic lymphoma kinase fusions: Roles in cancer and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patient-reported outcomes from STARTRK-2: a global phase II basket study of this compound for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. ascopubs.org [ascopubs.org]

- 10. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. STARTRK-2 - Clinical trial • Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]

- 13. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Alka-372-001: First-in-human, phase I study of this compound-an oral pan-trk, ROS1, and ALK inhibitor-in patients with advanced solid tumors with relevant molecular alterations [epistemonikos.org]

- 21. Frontiers | ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1–SHP2 Signaling Pathway in Non-Small Cell Lung Cancer [frontiersin.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. What is the mechanism of this compound? [synapse.patsnap.com]

- 24. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro and clinical investigations to determine the drug-drug interaction potential of this compound, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Review - this compound (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. ascopubs.org [ascopubs.org]

- 29. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. onclive.com [onclive.com]

- 31. ascopubs.org [ascopubs.org]

A Technical Guide to the Preclinical Pharmacology of Entrectinib and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases.[1][2][3] Chromosomal rearrangements involving the genes for these kinases can lead to fusion proteins that act as oncogenic drivers in various cancers.[3][4] this compound functions as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival.[1][5] It is metabolized primarily by CYP3A4 to its major active metabolite, M5, which exhibits similar pharmacological activity.[1][6] This document provides an in-depth overview of the preclinical data for this compound and M5, covering their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used for their characterization.

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor designed to target tumors harboring specific genetic alterations.[7] Its primary mechanism involves the competitive inhibition of the ATP-binding sites within the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[2][5] In cancers driven by fusions of NTRK1/2/3, ROS1, or ALK genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling cascades.[3]

By blocking the autophosphorylation of these kinases, this compound effectively suppresses key oncogenic signaling pathways, including:

-

RAS/MAPK Pathway: Regulates cell proliferation and differentiation.[5]

-

PI3K/AKT Pathway: Promotes cell survival and growth.[5]

-

PLCγ Pathway: Involved in cell signaling and proliferation, primarily downstream of TRK receptors.[1][8]

-

JAK/STAT Pathway: A critical pathway for cell survival and proliferation, particularly downstream of ALK.[1]

The inhibition of these pathways ultimately leads to a halt in cancer cell proliferation and the induction of apoptosis.[1][8]

In Vitro Pharmacology

Kinase Inhibitory Activity

This compound demonstrates potent inhibition of its target kinases at low nanomolar concentrations. The IC₅₀ values, representing the drug concentration required to inhibit 50% of the kinase activity, are summarized below.

| Table 1: this compound Kinase Inhibition Profile | |

| Kinase | IC₅₀ (nmol/L) |

| TRKA | 1[9] |

| TRKB | 3[9] |

| TRKC | 5[9] |

| ROS1 | 7[9] |

| ALK | 12[9] |

Cellular Antiproliferative Activity

Consistent with its potent kinase inhibition, this compound shows strong antiproliferative effects in cancer cell lines that are dependent on its target kinases for growth and survival.[9]

| Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines | ||

| Cell Line | Oncogenic Driver | IC₅₀ (nmol/L) |

| KM12 | TPM3-TRKA | 17[9] |

| IMS-M2 | ETV6-NTRK3 | 0.47[8] |

| M0-91 | ETV6-NTRK3 | 0.65[8] |

Cellular Target Modulation

Treatment of cancer cells harboring TRK, ROS1, or ALK fusions with this compound leads to a rapid and sustained decrease in the autophosphorylation of the driver kinase.[8][9] This is accompanied by the inhibition of downstream signaling proteins, including p-AKT, p-ERK, p-PLCγ, and p-STAT3, confirming the on-target mechanism of action at a cellular level.[8][9][10]

In Vivo Pharmacology

The antitumor activity of this compound has been demonstrated in multiple preclinical xenograft models. Oral administration of this compound led to significant tumor regression in mice bearing human tumors driven by TRK, ROS1, and ALK fusions.[4][9]

-

TRKA-Dependent Model: In mice with established KM12 (colorectal carcinoma) xenografts, oral this compound treatment induced significant and dose-dependent tumor regression.[9][11]

-

Neuroblastoma Model: this compound significantly inhibited the growth of TrkB-expressing neuroblastoma cells both in vitro and in vivo.[10][12] As a single agent, it led to significant tumor growth inhibition and improved event-free survival in xenograft models.[10]

-

ALK-Dependent Models: The compound showed robust efficacy in several ALK-dependent tumor models, including a model of brain-localized lung cancer metastasis, highlighting its ability to cross the blood-brain barrier.[9][13]

-

ROS1-Dependent Model: Complete tumor regression was observed in mice with tumors derived from ROS1-dependent cells following oral administration of this compound.[14]

A key feature of this compound is its ability to penetrate the CNS.[7][15] Unlike other inhibitors that are strong substrates for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, this compound is a weak P-gp substrate, allowing it to achieve and sustain therapeutic concentrations in the brain.[15] This property is critical for its demonstrated efficacy against both primary and metastatic brain tumors.[11][14]

Metabolism and Pharmacokinetics

This compound is primarily cleared through hepatic metabolism, with the major pathway being N-demethylation by the cytochrome P450 enzyme CYP3A4 to form its primary active metabolite, M5.[1][6] M5 shows pharmacological activity similar to the parent compound.[1] Excretion occurs mainly through the feces.[1][16]

| Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound and M5 | ||

| Parameter | This compound | Active Metabolite (M5) |

| Time to Peak (Tₘₐₓ) | ~4-5 hours[1][17] | - |

| Elimination Half-Life (t₁/₂) | ~20 hours[1][16] | ~40 hours[1][18] |

| Apparent Volume of Distribution (Vd) | 551 L[1] | 81.1 L[1] |

| Apparent Clearance (CL) | 19.6 L/h[1] | 52.4 L/h[1] |

| Plasma Protein Binding | >99%[1] | >99%[19] |

| Steady-State Ratio (M5:this compound AUC) | - | ~0.4 - 0.5[1][16] |

| Primary Metabolism | CYP3A4 (~76%)[1][18] | - |

| Primary Route of Elimination | Feces (~83%)[1][18] | Feces (~22% of dose)[1] |

Detailed Experimental Protocols

General Experimental Workflows

The preclinical evaluation of this compound followed a logical progression from biochemical assays to cellular and finally in vivo models.

Kinase Inhibition Assay

-

Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A radiometric assay format is commonly used.[9]

-

Protocol:

-

Purified recombinant kinase domains (e.g., TRKA, ALK, ROS1) are incubated in a reaction buffer containing a generic peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

-

The reaction is initiated by adding ATP, which includes a radiolabeled ATP variant ([γ-³³P]ATP).

-

This compound is added at a range of concentrations to the reaction wells.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.

-

The reaction is stopped, and the radiolabeled phosphorylated substrate is captured (e.g., on a filter membrane).

-

Unincorporated [γ-³³P]ATP is washed away.

-

The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.

-

Data are plotted as percent inhibition versus drug concentration, and IC₅₀ values are calculated using a non-linear regression model.

-

Cell Proliferation Assay

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) in cancer cell lines.[8]

-

Protocol:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[20]

-

The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period, typically 72 hours.[21]

-

Cell viability or proliferation is assessed using a colorimetric or luminescent assay. Common methods include:

-

The signal from each well is read using a plate reader.

-

Results are normalized to vehicle-treated controls, and IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

-

Western Blot Analysis for Target Modulation

-

Principle: To detect changes in the phosphorylation status of target kinases and their downstream signaling proteins following this compound treatment.[8]

-

Protocol:

-

Cancer cells are seeded and grown until they reach approximately 70-80% confluency.

-

Cells are treated with various concentrations of this compound or vehicle for a defined period (e.g., 2 hours).[8][9]

-

Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

For in vivo samples, harvested tumors are homogenized in lysis buffer.[10][11]

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated overnight with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands indicates the level of protein expression and phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Principle: To evaluate the antitumor efficacy of orally administered this compound in an animal model bearing human tumors.[10][13]

-

Protocol:

-

Immunocompromised mice (e.g., nu/nu or SCID) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 million KM12 cells).[11]

-

Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.[11]

-

The treatment group receives this compound, typically formulated in a suitable vehicle, via oral gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[11] The control group receives the vehicle only.

-

Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of toxicity.

-

The study continues for a predetermined duration (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.[11]

-

Efficacy is assessed by comparing the mean tumor volume between treated and control groups. Tumor growth inhibition (TGI) or regression is calculated.

-

Conclusion

The preclinical pharmacology profile of this compound, supported by extensive in vitro and in vivo data, establishes it as a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases. Its mechanism of action is well-characterized, demonstrating robust inhibition of key oncogenic signaling pathways. The compound's efficacy in relevant tumor models, including those in the CNS, is a direct result of its potent kinase inhibition and favorable pharmacokinetic properties, particularly its ability to penetrate the blood-brain barrier. The primary active metabolite, M5, contributes to the overall clinical activity. These preclinical findings provided a strong rationale for the clinical development of this compound and underpin its success as a targeted therapy for patients with NTRK fusion-positive and ROS1-positive cancers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [en-cancer.fr]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. In vitro and clinical investigations to determine the drug-drug interaction potential of this compound, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Characterization of the pharmacokinetics of this compound and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the pharmacokinetics of this compound and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancercareontario.ca [cancercareontario.ca]

- 19. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell proliferation assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

Entrectinib: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various solid tumors harboring specific genetic alterations.[1] This technical guide provides an in-depth overview of this compound's primary molecular targets, its mechanism of action, and the critical signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and molecular pharmacology of this targeted therapeutic agent.

Primary Molecular Targets of this compound

This compound is an orally bioavailable inhibitor designed to target tumors with specific gene fusions, namely those involving the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) genes.[1][2] Its primary targets are the constitutively active fusion proteins resulting from these genetic rearrangements, which act as oncogenic drivers.[3] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these fusion proteins, thereby blocking their catalytic activity and downstream signaling.[4][5]

Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)

The NTRK genes (NTRK1, NTRK2, and NTRK3) encode for the Tropomyosin Receptor Kinases TRKA, TRKB, and TRKC, respectively.[2] These receptors play a crucial role in the development and function of the nervous system.[2] Gene fusions involving NTRK genes lead to the expression of chimeric proteins with constitutively active kinase domains, promoting cell proliferation and survival.[2] this compound is a pan-TRK inhibitor, potently inhibiting all three TRK family members.[3]

ROS1 Proto-Oncogene Receptor Tyrosine Kinase

ROS1 is a receptor tyrosine kinase that, when rearranged, can lead to the formation of oncogenic fusion proteins that drive tumor growth.[2] These fusions are most notably found in a subset of non-small cell lung cancer (NSCLC).[6] this compound effectively inhibits the kinase activity of ROS1 fusion proteins.[2]

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that can become oncogenic when mutated or rearranged.[2] ALK fusions are implicated in various cancers, including NSCLC.[2] this compound is a potent inhibitor of ALK fusion proteins.[2]

Quantitative Efficacy of this compound

The potency of this compound against its primary targets has been quantified through various preclinical studies, with IC50 values consistently in the low nanomolar range.

| Target Kinase | IC50 (nmol/L) |

| TRKA | 1.7[2] |

| TRKB | 0.1[2] |

| TRKC | 0.1[2] |

| ROS1 | 0.2[2] |

| ALK | 1.6[2] |

Table 1: In vitro inhibitory activity of this compound against its primary target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Molecular Signaling Pathways Modulated by this compound

By inhibiting its primary targets, this compound effectively disrupts the downstream signaling cascades that are aberrantly activated by the oncogenic fusion proteins. The key pathways affected include the MAPK/ERK, PI3K/AKT, PLCγ, and JAK/STAT pathways.[2][7]

TRK Signaling Pathway Inhibition

Constitutively active TRK fusion proteins lead to the activation of the RAS-MAPK, PI3K-AKT, and PLCγ pathways, promoting cell proliferation and survival.[7] this compound blocks the autophosphorylation of the TRK fusion protein, thereby inhibiting these downstream signaling cascades.[8]

ROS1 Signaling Pathway Inhibition

ROS1 fusion proteins activate several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][9] this compound's inhibition of ROS1 kinase activity leads to the suppression of these signaling cascades, resulting in reduced cell growth and survival.[6]

ALK Signaling Pathway Inhibition

Similar to TRK and ROS1 fusions, ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, to drive oncogenesis.[4][10] this compound's inhibition of the ALK kinase domain effectively abrogates these signals.[4]

Key Experimental Protocols

The characterization of this compound's activity has been established through a series of standard preclinical assays.

Kinase Inhibition Assay (Radiometric Format)

Objective: To determine the in vitro potency of this compound against target kinases.

Methodology:

-

The kinase activity is measured using a radiometric assay format, which typically involves the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate peptide by the kinase.

-

The reaction is initiated by mixing the kinase, the substrate peptide, and [γ-³³P]ATP in a suitable buffer system.

-

This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (using CellTiter-Glo® as an example):

-

Cancer cell lines harboring the target gene fusions (NTRK, ROS1, or ALK) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the drug concentration.

Alternative Methodology (Trypan Blue Exclusion):

-

Cells are treated with this compound as described above.

-

After the incubation period, cells are harvested and stained with trypan blue.

-

Viable cells, which exclude the dye, and non-viable cells, which stain blue, are counted using a hemocytometer or an automated cell counter.

-

The percentage of viable cells is calculated for each treatment condition.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells with known NTRK, ROS1, or ALK fusions are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound, typically administered orally, at a predetermined dose and schedule (e.g., once or twice daily).[11]

-

The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised, and may be used for further analysis, such as western blotting to assess target inhibition.

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

Conclusion

This compound is a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases, demonstrating significant anti-tumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, provides a strong rationale for its use in patients with tumors harboring NTRK, ROS1, or ALK gene fusions. This technical guide has summarized the core molecular targets, quantitative efficacy, and modulated signaling pathways of this compound, along with key experimental methodologies, to support ongoing research and development in the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. aacrjournals.org [aacrjournals.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of Entrectinib's Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib (Rozlytrek®) is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its clinical efficacy in tumors harboring NTRK, ROS1, or ALK gene fusions is underpinned by a distinct and selective kinase inhibition profile. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its biochemical and cellular inhibitory activities, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Biochemical Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases to block downstream signaling and suppress cancer cell proliferation.[2][5][6] Its potent activity against the TRK family, ROS1, and ALK has been quantified through various biochemical assays.

Potency Against Primary Targets and Kinome Selectivity

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against purified kinase enzymes. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. This compound demonstrates low- to sub-nanomolar potency against its primary targets.[7] A broader screening against a panel of kinases reveals its selectivity.

| Kinase Target | Biochemical IC50 (nmol/L) | Reference(s) |

| TRKA (NTRK1) | 1.0 - 1.7 | [1][7][8][9][10] |

| TRKB (NTRK2) | 0.1 - 3.0 | [7][8][9][10] |

| TRKC (NTRK3) | 0.1 - 5.0 | [7][8][9][10] |

| ROS1 | 0.2 - 7.0 | [1][7][8][9][10] |

| ALK | 1.6 - 12.0 | [1][7][8][9][10] |

| JAK2 | 40 | [8] |

| ACK1 | 70 | [8] |

| FLT3 | 164 | [8] |

| FAK | 140 | [8] |

| IGF1R | 122 | [8] |

Table 1: Summary of this compound's biochemical IC50 values against primary targets and selected off-target kinases. Values are compiled from multiple studies and assay formats, which accounts for the observed ranges.

Experimental Protocol: Biochemical Kinase Assay (Radiometric Format)

A common method to determine kinase inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group onto a substrate.

Methodology:

-

Reaction Setup: The kinase, a specific substrate (peptide or protein), and a buffer solution are combined in a reaction well.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells.

-

Initiation: The kinase reaction is initiated by adding ATP, including radiolabeled [γ-³³P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, often by capturing the substrate on a filter membrane.

-

Detection: The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of incorporated radiolabel is proportional to kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Antiproliferative and Target Inhibition Activity

To assess the effect of this compound in a biological context, cellular assays are performed on cancer cell lines with known oncogenic driver fusions involving NTRK, ROS1, or ALK. These experiments measure the drug's ability to inhibit cell growth and suppress the phosphorylation of its target kinases and their downstream effectors.

Cellular Potency

This compound potently inhibits the proliferation of tumor cell lines that are dependent on its targets.

| Cell Line | Cancer Type | Oncogenic Driver | Cellular IC50 (nmol/L) | Reference(s) |

| KM12 | Colorectal Carcinoma | TPM3-TRKA | 17 | [8] |

| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47 | [11] |

| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65 | [11] |

| NCI-H2228 | NSCLC | EML4-ALK | 68 | [8] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 20 | [8] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 31 | [8] |

| SUP-M2 | Anaplastic Large Cell Lymphoma | NPM-ALK | 41 | [8] |

| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | 81 | [8] |

| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 81 | [8] |

Table 2: Antiproliferative activity of this compound in various human tumor cell lines.

Experimental Protocol: Western Blot for Phospho-Kinase Inhibition

Western blotting is used to visualize the inhibition of target kinase autophosphorylation and the phosphorylation of downstream signaling proteins.

Methodology:

-

Cell Treatment: Culture the selected cancer cell line (e.g., KM12) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Lysis: Harvest the cells and lyse them to release cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-TRKA, phospho-ALK) and downstream proteins (e.g., phospho-AKT, phospho-MAPK), as well as antibodies for the total protein levels as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins will decrease with increasing concentrations of this compound, demonstrating target engagement and inhibition.[8][9][12]

Inhibition of Downstream Signaling Pathways

The constitutive activation of TRK, ROS1, and ALK fusion proteins drives oncogenesis by activating several key downstream signaling pathways. This compound's inhibition of these kinases leads to the suppression of these pathways, resulting in reduced cell proliferation and the induction of apoptosis.[2][5][6]

The primary pathways affected include:

-

MAPK/ERK Pathway: Regulates cell growth, proliferation, and differentiation.

-

PI3K/AKT Pathway: A critical pathway for cell survival, proliferation, and growth.

-

PLCγ Pathway (for TRK): Involved in cell growth and differentiation.[5][6]

-

JAK/STAT Pathway (for ALK): Plays a role in cell proliferation and survival.[5][6]

Conclusion

The in-vitro characterization of this compound demonstrates its high potency and selectivity for the TRK, ROS1, and ALK kinases. Biochemical assays establish its sub-nanomolar to low-nanomolar inhibitory activity, while cellular assays confirm its efficacy in suppressing proliferation and downstream signaling in tumor models driven by fusions of these kinases. This comprehensive in-vitro profile provides a strong mechanistic rationale for the clinical activity of this compound in patients with NTRK, ROS1, or ALK fusion-positive solid tumors.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

The Structural Basis of Entrectinib's Potent Inhibition of TRK, ROS1, and ALK Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib (Rozlytrek®) is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and ALK receptor tyrosine kinases.[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, become oncogenic drivers in a variety of solid tumors.[1][3] this compound functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of these kinases and halting downstream signaling pathways essential for tumor cell proliferation and survival.[4] This guide provides an in-depth analysis of the structural biology of this compound's interaction with its target kinases, summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Mechanism of Action: ATP-Competitive Inhibition

This compound's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TRKA, TRKB, TRKC, ROS1, and ALK.[4][5] The kinase domain, which catalyzes the transfer of a phosphate group from ATP to a substrate protein, has a highly conserved structure consisting of an N-terminal lobe and a C-terminal lobe. The ATP-binding pocket is located in the cleft between these two lobes.

By occupying this pocket, this compound prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase.[6] This cessation of kinase activity leads to the suppression of downstream signaling cascades that promote cell growth and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[6] Kinetic analysis has confirmed that this compound acts as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase domain.[6][7][8] A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to target primary brain tumors and CNS metastases.[1]

Structural Biology of this compound Binding

The high potency and multi-target profile of this compound can be understood by examining its interactions within the ATP-binding sites of TRK, ROS1, and ALK. The crystal structures of this compound in complex with ALK (PDB ID: 5FTO) and TRKA (PDB ID: 5KVT) reveal the precise molecular interactions responsible for its inhibitory activity.[9][10][11] Due to the high degree of homology in the ATP-binding pocket among these kinases, the binding mode is highly similar across all targets.

Key Interactions:

-

Hinge Region: The aminoindazole core of this compound forms critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine moiety of ATP and is essential for anchoring the inhibitor in the binding pocket.

-

Hydrophobic Pockets: The 3,5-difluorobenzyl group extends into a hydrophobic pocket, while the tetrahydropyran and piperazine moieties occupy other hydrophobic regions within the active site, contributing to the high binding affinity and selectivity.

-

Gatekeeper Residue: The inhibitor is designed to fit into the ATP pocket without clashing with the "gatekeeper" residue, a key determinant of inhibitor selectivity.

The structural alignment of this compound-bound ALK and TRKA demonstrates a conserved binding mode, where the inhibitor stabilizes the active conformation of the kinase. This structural understanding is crucial for designing next-generation inhibitors and predicting potential resistance mutations.[7][12]

Quantitative Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against its target kinases at low nanomolar concentrations in both biochemical and cell-based assays.

| Target Kinase | Biochemical IC50 (nmol/L) | Cellular IC50 (nmol/L) | Cell Line |

| TRKA | 1[6], 1.7[2] | 17[6] | KM12 (Colorectal Carcinoma) |

| TRKB | 3[6] | - | - |

| TRKC | 5[6] | - | - |

| ROS1 | 7[6], 0.2[2] | - | - |

| ALK | 12[6] | 20-81[6] | Various ALCL & NSCLC lines |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

Constitutive activation of TRK, ROS1, and ALK kinases triggers a cascade of downstream signaling pathways that are central to oncogenesis. This compound's inhibition of the upstream kinase effectively shuts down these pro-survival and pro-proliferative signals. The primary pathways affected include RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT.[13][14][15]

TRK Signaling Pathway

Neurotrophin binding to TRK receptors (or oncogenic fusion) leads to dimerization and autophosphorylation, activating key downstream pathways that regulate neuronal survival, differentiation, and proliferation.[10][14][16]

Caption: Simplified TRK receptor signaling cascade.

ALK/ROS1 Signaling Pathways

ALK and ROS1 are structurally similar receptor tyrosine kinases.[17][18] Their oncogenic fusion proteins constitutively activate largely overlapping downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, driving cell proliferation and survival.[11][13][19][20]

Caption: Key downstream pathways of ALK/ROS1 fusions.

Experimental Protocols & Workflows

The characterization of this compound's activity relies on a suite of standard biochemical and cell-based assays.

Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[15][21]

Principle: The assay quantifies the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate by the kinase.

Methodology:

-

Reaction Setup: Purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and varying concentrations of this compound are combined in a reaction buffer.

-

Initiation: The reaction is initiated by adding a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.

-

Separation: The reaction mixture is spotted onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate binds to the paper, while the free radiolabeled ATP does not.

-

Washing: The paper is washed extensively to remove all unbound [γ-³²P]ATP.

-

Detection: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.

-

Analysis: The amount of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the metabolic activity of a cell population as an indicator of cell viability and proliferation, assessing the cytotoxic or cytostatic effects of an inhibitor.[9][13]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells with known TRK, ROS1, or ALK fusions are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a period of 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (typically at ~570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The data is plotted to determine the IC50 value of the compound in the specific cell line.

Western Blotting for Pathway Modulation

Western blotting is used to confirm that the inhibitor is hitting its target within the cell and blocking downstream signaling.[17][19]

Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activity.

Methodology:

-

Cell Treatment & Lysis: Cells are treated with this compound for a short period (e.g., 2-4 hours). After treatment, cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE: Lysates are separated by protein size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-